Cas no 1863337-79-4 (2(1H)-Pyridinone, 5-amino-6-methyl-1-(2-methylpropyl)-)

5-Amino-6-methyl-1-(2-methylpropyl)-2(1H)-pyridinone is a heterocyclic organic compound featuring a pyridinone core with amino and methyl substituents. Its structural properties make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of the amino group enhances reactivity, enabling further functionalization, while the alkyl substitution improves lipophilicity, influencing solubility and bioavailability. This compound is characterized by its stability under standard conditions, facilitating handling and storage. Its precise molecular architecture allows for targeted modifications, making it useful in medicinal chemistry research for designing enzyme inhibitors or receptor ligands. Suitable for controlled reactions, it offers versatility in synthetic applications.
2(1H)-Pyridinone, 5-amino-6-methyl-1-(2-methylpropyl)- structure
1863337-79-4 structure
Product name:2(1H)-Pyridinone, 5-amino-6-methyl-1-(2-methylpropyl)-
CAS No:1863337-79-4
MF:C10H16N2O
Molecular Weight:180.246842384338
CID:6388544
PubChem ID:130571772

2(1H)-Pyridinone, 5-amino-6-methyl-1-(2-methylpropyl)- 化学的及び物理的性質

名前と識別子

    • 2(1H)-Pyridinone, 5-amino-6-methyl-1-(2-methylpropyl)-
    • 1863337-79-4
    • 5-Amino-6-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one
    • EN300-1106395
    • インチ: 1S/C10H16N2O/c1-7(2)6-12-8(3)9(11)4-5-10(12)13/h4-5,7H,6,11H2,1-3H3
    • InChIKey: JXKUNSOEASIEAR-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC(C)C)C(C)=C(N)C=C1

計算された属性

  • 精确分子量: 180.126263138g/mol
  • 同位素质量: 180.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 277
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 46.3Ų

2(1H)-Pyridinone, 5-amino-6-methyl-1-(2-methylpropyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1106395-1.0g
5-amino-6-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one
1863337-79-4
1g
$857.0 2023-06-10
Enamine
EN300-1106395-0.1g
5-amino-6-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one
1863337-79-4 95%
0.1g
$490.0 2023-10-27
Enamine
EN300-1106395-0.5g
5-amino-6-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one
1863337-79-4 95%
0.5g
$535.0 2023-10-27
Enamine
EN300-1106395-10.0g
5-amino-6-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one
1863337-79-4
10g
$3683.0 2023-06-10
Enamine
EN300-1106395-1g
5-amino-6-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one
1863337-79-4 95%
1g
$557.0 2023-10-27
Enamine
EN300-1106395-10g
5-amino-6-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one
1863337-79-4 95%
10g
$2393.0 2023-10-27
Enamine
EN300-1106395-5g
5-amino-6-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one
1863337-79-4 95%
5g
$1614.0 2023-10-27
Enamine
EN300-1106395-0.05g
5-amino-6-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one
1863337-79-4 95%
0.05g
$468.0 2023-10-27
Enamine
EN300-1106395-5.0g
5-amino-6-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one
1863337-79-4
5g
$2485.0 2023-06-10
Enamine
EN300-1106395-2.5g
5-amino-6-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one
1863337-79-4 95%
2.5g
$1089.0 2023-10-27

2(1H)-Pyridinone, 5-amino-6-methyl-1-(2-methylpropyl)- 関連文献

2(1H)-Pyridinone, 5-amino-6-methyl-1-(2-methylpropyl)-に関する追加情報

2(1H)-Pyridinone, 5-amino-6-methyl-1-(2-methylpropyl): A Comprehensive Overview

2(1H)-Pyridinone, 5-amino-6-methyl-1-(2-methylpropyl), with the CAS number 1863337-79-4, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of pyridinones, which are known for their versatile applications in drug design and material science. The structure of this compound is characterized by a pyridinone ring with substituents at positions 5, 6, and 1. Specifically, the molecule features an amino group (-NH₂) at position 5, a methyl group (-CH₃) at position 6, and a branched alkyl group (2-methylpropyl) attached to position 1. These substituents contribute to the compound's unique chemical properties and reactivity.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2(1H)-pyridinone derivatives, including 5-amino-6-methyl-1-(2-methylpropyl)-pyridinone. Researchers have explored various routes to construct this compound, leveraging both traditional and modern techniques. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of pyridinones while maintaining high yields and purity. Such innovations not only enhance the scalability of production but also pave the way for further structural modifications to explore new functionalities.

The chemical structure of 5-amino-6-methyl-1-(2-methylpropyl)-pyridinone plays a pivotal role in its potential applications. The pyridinone ring is inherently aromatic and exhibits strong electron-withdrawing properties due to the presence of the carbonyl group (C=O). This characteristic makes it an attractive candidate for use as a building block in medicinal chemistry. The amino group at position 5 introduces additional nucleophilic reactivity, which can be exploited in various coupling reactions to generate bioactive molecules. Moreover, the methyl groups at positions 6 and 1 contribute to the compound's lipophilicity, enhancing its ability to cross biological membranes—a critical property for drug candidates.

Recent studies have highlighted the potential of pyridinone derivatives as inhibitors of key enzymes involved in metabolic disorders. For example, researchers have demonstrated that certain analogs of 5-amino-6-methyl-1-(2-methylpropyl)-pyridinone can modulate the activity of kinases and other enzymes implicated in diseases such as diabetes and cancer. These findings underscore the importance of this compound as a lead structure for drug discovery efforts.

In terms of synthesis, 5-amino-6-methyl-1-(2-methylpropyl)-pyridinone can be prepared via a variety of routes. One common approach involves the cyclization of appropriately substituted diketones or enamine intermediates under acidic or basic conditions. Another method employs transition-metal-catalyzed coupling reactions to assemble the pyridinone ring with desired substituents. The choice of synthetic pathway depends on factors such as substrate availability, reaction efficiency, and scalability.

The versatility of pyridinones extends beyond their role in drug discovery. They are also being explored for applications in materials science, particularly in the development of advanced polymers and coatings. The ability to functionalize pyridinones with various substituents allows for tailored properties such as improved thermal stability or enhanced mechanical strength. For instance, recent research has focused on incorporating 5-amino-substituted pyridinones into polymeric networks to create materials with unique electronic properties.

From an environmental standpoint, understanding the fate and transport of 5-amino-6-methyl-1-(2-methylpropyl)-pyridinone in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that pyridinones undergo biodegradation under aerobic conditions, with microbial communities playing a significant role in their transformation. However, further research is needed to evaluate their persistence in different environmental compartments and assess any potential risks associated with their use.

In conclusion, 2(1H)-pyridinone derivatives, including 5-amino-6-methyl-1-(2-methylpropyl)-pyridinone, represent a promising class of compounds with diverse applications across multiple disciplines. Their unique chemical properties make them valuable tools for advancing both fundamental research and applied technologies. As our understanding of their synthesis, reactivity, and biological effects continues to grow, so too does their potential to address pressing challenges in medicine and materials science.

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